2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Overview
Description
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is an organic compound that features a thiophene ring, an azetidine ring, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with 2,2,2-trifluoroethanol.
Coupling with Thiophene: The final step involves coupling the azetidine derivative with a thiophene derivative using a suitable coupling reagent such as palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanol.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1-(3-methoxyazetidin-1-yl)ethanone: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-8-5-15(6-8)10(16)4-9-2-1-3-18-9/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQDSJNRDYJIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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